molecular formula C9H16O B1237687 6-Nonenal CAS No. 2277-20-5

6-Nonenal

Cat. No. B1237687
CAS RN: 2277-20-5
M. Wt: 140.22 g/mol
InChI Key: RTNPCOBSXBGDMO-ONEGZZNKSA-N
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Description

Synthesis Analysis

Recent advancements in the synthesis of nonenolides, including compounds closely related to 6-Nonenal, have been made. For instance, a novel approach to the total synthesis of phytotoxic nonenolides such as the (Z)-isomer of (6S,7R,9R)-6,7-dihydroxy-9-propylnon-4-eno-9-lactone and herbarumin-III, starting from D (-) ribose, has been developed. This synthesis employs the Yamaguchi esterification protocol followed by intramolecular ring closure metathesis, efficiently constructing the desired 10-membered lactone skeleton with the appropriate stereogenic centers (Maram, Reddy Parigi, & Das, 2016). Another study presented a novel synthetic route for nonenolide, highlighting key steps like Sharpless epoxidation and Jacobsen's resolution (Meshram, Kumar, & Ramesh, 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 6-Nonenal, such as nonenolides, features complex stereochemistry. For example, the stereocontrolled total synthesis of nonenolide highlights the challenge of synthesizing an exclusive isomer due to its decanolide structure with a trans-double bond and two chiral hydroxy groups. This synthesis utilized a MacMillan α-hydroxylation for generating chiral centers, showcasing the intricate molecular structure of these compounds (Sudina, Motati, & Seema, 2018).

Chemical Reactions and Properties

The odourant 2-Nonen-4-Olide, related to 6-Nonenal, was synthesized through a process starting from heptanal, demonstrating the compound's potential in fragrance applications and its chemical reactivity. This synthesis involved Knoevenagel condensation, oxidation by performic acid, and subsequent reactions leading to its distinctive odour profile (Dai et al., 2012).

Physical Properties Analysis

Although specific studies on the physical properties of 6-Nonenal were not identified, the research on related nonenolides and compounds offers insights into their physical behavior, such as volatility and olfactory characteristics, which are crucial for applications in fragrance synthesis and phytotoxicity research.

Chemical Properties Analysis

The chemical properties of compounds like 6-Nonenal can be inferred from studies on related substances. For example, the lipid peroxidation product 4-hydroxy-2-nonenal is a well-studied compound due to its reactivity and cytotoxicity, highlighting the importance of understanding the chemical properties of these compounds for both biological and industrial applications (Spickett, 2013).

Scientific Research Applications

Off-Flavor Component in Dairy Products

6-trans-Nonenal has been identified as responsible for the off-flavor in foam-spray-dried milks, particularly during warm summer months in urban areas. Its flavor threshold in fresh, whole milk is notably low, less than 0.07 part per billion. This compound likely originates from the ozonolysis of minor lipid components on the surface of dried products (Parks, Wong, Allen, & Schwartz, 1969).

Formation of Hardening Flavor in Oils

6-Nonenal has been linked to the hardening flavor in hydrogenated linseed oil and soybean oils during storage. Iso-linoleic acids are identified as precursors to this unsaturated aldehyde, with 9,15-, and 8,15-iso-linoleic acids being specific precursors (Keppler, Horikx, Meijboom, & Feenstra, 1967).

Role in Cucumber Aroma

Research suggests that compounds like cis-3, cis-6-Nonadienal and cis-3-nonenal in Cucumis sativus are biosynthesized via cis-3-unsaturated aldehydes from linolenic and linoleic acid, respectively, indicating a role in the aroma of cucumbers (Hatanaka, Kajiwara, & Harada, 1975).

Impact on Protein Function and Degradation

Glucose-6-phosphate dehydrogenase modified by 4-hydroxy-2-nonenal, a lipid peroxidation product related to 6-Nonenal, shows altered protein function and resistance to proteolysis. This modification may have implications for cellular function and the accumulation of altered proteins (Friguet, Stadtman, & Szweda, 1994).

Detection in Pork Products

A method was developed for determining 4-hydroxy-2-nonenal in pork products, which is produced from omega-6-polyunsaturated fatty acids oxidation and is toxic at levels higher than physiological ones. This research provides insights into the presence and measurement of such compounds in food products (Zanardi, Jagersma, Ghidini, & Chizzolini, 2002).

Signal Molecule in Biological Processes

4-Hydroxy-2,3-nonenal (HNE), closely related to 6-Nonenal, is proposed to act not only as a mediator of oxidative stress but also as a biological signal in processes like chemotaxis, gene expression, and cell differentiation (Dianzani, Barrera, & Parola, 1999).

Role in Cell Death and Diseases

The lipid peroxidation product 4-hydroxy-2-nonenal is involved in various pathologies by modulating cell processes such as oxidative stress signaling, cell proliferation, and apoptosis. This highlights its complex role in cellular health and disease (Dalleau, Baradat, Guéraud, & Huc, 2013).

Contribution to Amyloid Beta Protein Misfolding

4-Hydroxy-2-nonenal has been shown to promote amyloid beta protein misfolding and fibril formation, a process linked to Alzheimer's disease. This underscores its potential role in neurodegenerative diseases (Liu, Komatsu, Murray, & Axelsen, 2008).

Safety And Hazards

6-Nonenal can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing fume, gas, mist, spray, vapors, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(E)-non-6-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNPCOBSXBGDMO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317588
Record name (E)-6-Nonenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nonenal

CAS RN

2277-20-5
Record name (E)-6-Nonenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2277-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nonenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-6-Nonenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-NONENAL, (6E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L72QV06L9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
836
Citations
TR Kemp, DE Knavel, LP Stoltz - Phytochemistry, 1972 - Elsevier
… The concentration of cis-6-nonenal in fruit exceeds the flavor threshold concentration in aqueous solution. … of the purified plant constituent was accomplished by comparison of its …
Number of citations: 67 www.sciencedirect.com
DB Josephson, RC Lindsay - Journal of the American Oil Chemists' …, 1987 - Springer
Alterations of cucumber-, melon-like notes in aromas and flavors caused by retro-aldol degradations oft2,c6-nonadienal were confirmed using gas chromatographic measurements of …
Number of citations: 131 link.springer.com
RM Seifert - Journal of Agricultural and Food Chemistry, 1981 - ACS Publications
… A short, relatively simple synthesis is reported for (Z)-6-nonenal and an intermediate (Z)-5-… Z)-6-nonenal and (Z)-5-octen-l-ol to aroma and insect attraction are discussed. 6-Nonenal and …
Number of citations: 5 pubs.acs.org
TR Kemp, DE Knavel, LP Stoltz - Journal of Agricultural and Food …, 1974 - ACS Publications
… watermelon rind and cis-6-nonenal which is reminiscent of melon or … In addition, retention data indicated that the melon constituents, cis-6-nonenal and cis, cis-3,6-nonadien-l-ol, were …
Number of citations: 107 pubs.acs.org
MJ Cho, R Buescher - Food research international, 2011 - Elsevier
… In contrast, levels of NDEA, NEA and (Z)-6-nonenal in PTL treated juice gradually declined during holding for 24 h at 30 C; the amounts of other aldehydes remained relatively constant; …
Number of citations: 17 www.sciencedirect.com
JG Keppler, MM Horikx, PW Meijboom… - Journal of the …, 1967 - Wiley Online Library
… The hardening flavor that develops in hydrogenated linseed oil and soybean oils during storage was recently identified as 6-nonenal. According to the theory of Farmer, certain iso-…
Number of citations: 42 aocs.onlinelibrary.wiley.com
HS Geduspan, AC Peng - Journal of Food Science, 1986 - Wiley Online Library
… The 6-nonenal and tetradecanal showed no clear trend. … Tetradecanal, 2-pentylfuran and 6-nonenal were the minor volatile … There was no clear trend in tetradecanal and 6-nonenal. …
Number of citations: 26 ift.onlinelibrary.wiley.com
MP Rissanen, T Kurten, M Sipila… - Journal of the …, 2014 - ACS Publications
… As a final test on the general applicability of the proposed mechanism, we performed cis-6-nonenal (linear CH 3 CH 2 CH═CH(CH 2 ) 4 CHO) ozonolysis experiments, which should …
Number of citations: 260 pubs.acs.org
Z Wang, T Gao, Z He, M Zeng, F Qin, J Chen - LWT, 2022 - Elsevier
… The OAV value of cis-6-nonenal decreased significantly. Since cis-6-nonenal was not detected in the product after fermentation, the OAV value cannot be measured. (E,E)-2,4-…
Number of citations: 18 www.sciencedirect.com
Z Guler, F Karaca, H Yetisir - The Journal of Horticultural Science …, 2013 - Taylor & Francis
… followed by (E)-2-nonenal, and (Z)-6-nonenal. The use of bottle gourds ‘33-… 6-nonenal, and nonanal levels were observed in the flesh of all cucumbers. However, levels of (Z)-6-nonenal …
Number of citations: 30 www.tandfonline.com

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